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Compound of Interest

Compound Name: Diethyl 3-oxopentanedioate

Cat. No.: B050787

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Diethyl
3-oxopentanedioate (CAS No. 105-50-0), a key biochemical reagent in various research and
development applications. This document is intended for researchers, scientists, and drug
development professionals, offering detailed spectroscopic data from Nuclear Magnetic
Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside the
experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from 'H NMR, 3C NMR, IR,
and Mass Spectrometry analyses of Diethyl 3-oxopentanedioate.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The 'H NMR spectrum of Diethyl 3-oxopentanedioate is characterized by the following
signals. Data was obtained on a 90 MHz spectrometer using deuterated chloroform (CDCIs) as
the solvent.
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
1.27 Triplet 6H -OCH2CHs
3.48 Singlet 4H C(0O)CH2C(0)CH2C(O
)_
4.18 Quartet 4H -OCH2CHs

3C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 3C NMR spectrum displays the following peaks, providing a carbon fingerprint of the

molecule.
Chemical Shift (8) ppm Assignment
13.9 -OCH2CHs
48.9 -C(O)CH2C(0)
61.7 -OCH2CHs
166.8 -C(0)0-
200.7 >C=0 (keto)

Infrared (IR) Spectroscopy

The IR spectrum, obtained from a neat liquid sample, reveals the characteristic vibrational
frequencies of the functional groups present in Diethyl 3-oxopentanedioate.[1]
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Wavenumber (cm~?) Intensity Assignment

2984 Medium C-H stretch (aliphatic)

1734 Strong C=0 stretch (ester carbonyl)
1718 Strong C=0 stretch (keto carbonyl)
1370 Medium C-H bend (methyl)

1250, 1154 Strong C-O stretch (ester)

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of Diethyl 3-oxopentanedioate yields a distinct

fragmentation pattern. The data presented below highlights the major fragments observed.[1]

miz Relative Intensity (%) Putative Fragment
202 <5 [M]* (Molecular lon)
157 20 [M - OCH2CHs]*

129 100 [M - COOCH2CHs]*
115 45 [M - CH2COOCH:2CHs]*
43 60 [CHsCO]*

Experimental Protocols

The following sections detail the methodologies used for the acquisition of the spectroscopic

data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 13C NMR spectra for the structural elucidation of Diethyl 3-

oxopentanedioate.

Materials:
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High-resolution NMR spectrometer (e.g., 300 MHz or higher)
5 mm NMR tubes

Deuterated chloroform (CDCIs)

Diethyl 3-oxopentanedioate sample

Tetramethylsilane (TMS) as an internal standard

Procedure:

Sample Preparation: A sample of Diethyl 3-oxopentanedioate (5-10 mg for *H NMR, 20-50
mg for 13C NMR) was dissolved in approximately 0.6-0.7 mL of CDCls containing TMS in a
clean, dry vial.

Transfer to NMR Tube: The solution was transferred to a 5 mm NMR tube using a Pasteur
pipette to a height of about 4-5 cm.

Instrument Setup: The NMR tube was placed in a spinner turbine and inserted into the
spectrometer's magnet. The instrument was locked onto the deuterium signal of the CDCl;s,
and the magnetic field was shimmed to achieve homogeneity.

'H NMR Acquisition: A standard one-pulse sequence was used with a spectral width of 0-15
ppm, an acquisition time of 3-4 seconds, a relaxation delay of 1-2 seconds, and 16-32 scans
were accumulated.

13C NMR Acquisition: A proton-decoupled pulse sequence was employed with a spectral
width of 0-220 ppm. Due to the low natural abundance of 13C, a larger number of scans
(1024 or more) and a longer relaxation delay (2-5 seconds) were used to ensure a good
signal-to-noise ratio.

Data Processing: The acquired Free Induction Decays (FIDs) were processed using a
Fourier transform. The resulting spectra were phased, baseline-corrected, and referenced to
the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
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Objective: To identify the functional groups present in Diethyl 3-oxopentanedioate through

their characteristic vibrational frequencies.

Materials:

Fourier-Transform Infrared (FTIR) spectrometer
Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory
Diethyl 3-oxopentanedioate sample (neat liquid)

Volatile solvent (e.g., acetone or isopropanol) for cleaning

Procedure (Neat/Thin Film Method):

Sample Preparation: One to two drops of the neat Diethyl 3-oxopentanedioate liquid were
placed on the surface of a clean, dry salt plate.[1] A second salt plate was carefully placed on
top to create a thin, uniform film of the liquid between the plates.

Background Spectrum: A background spectrum of the empty sample compartment was
acquired to account for atmospheric CO2 and water vapor.

Sample Spectrum Acquisition: The prepared salt plate assembly was placed in the sample
holder of the FTIR spectrometer. The spectrum was recorded over a range of 4000-400
cm~1, To improve the signal-to-noise ratio, 16-32 scans were co-added.

Data Processing: The sample interferogram was Fourier-transformed and ratioed against the
background spectrum to generate the final transmittance or absorbance spectrum. The
resulting spectrum was then analyzed for characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elucidate the fragmentation pattern of

Diethyl 3-oxopentanedioate.

Materials:

Mass spectrometer with an Electron lonization (EI) source
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e Gas chromatograph (GC) for sample introduction (optional)
e Helium carrier gas

o Diethyl 3-oxopentanedioate sample

Procedure (EI-MS):

Sample Introduction: A dilute solution of Diethyl 3-oxopentanedioate in a volatile solvent
was injected into the GC, which is coupled to the mass spectrometer. Alternatively, the
sample was introduced via a direct insertion probe.

lonization: In the EI source, the vaporized sample molecules were bombarded with a beam
of high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M*)
and various fragment ions.

Mass Analysis: The positively charged ions were accelerated and passed through a mass
analyzer (e.g., a quadrupole), which separates the ions based on their mass-to-charge ratio
(m/z).

Detection: The separated ions were detected by an electron multiplier, and the signal was
amplified to generate a mass spectrum, which plots the relative abundance of ions versus
their m/z values.

Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak
and interpret the fragmentation pattern to gain structural information.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of Diethyl
3-oxopentanedioate.
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Caption: Workflow for the Spectroscopic Analysis of Diethyl 3-oxopentanedioate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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diethyl-3-oxopentanedioate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/product/b050787#spectroscopic-data-nmr-ir-mass-spec-for-diethyl-3-oxopentanedioate
https://www.benchchem.com/product/b050787#spectroscopic-data-nmr-ir-mass-spec-for-diethyl-3-oxopentanedioate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b050787?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050787?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

